[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid
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Overview
Description
[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a cyano group, and a morpholinylmethyl group attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid typically involves the reaction of (2-formylphenyl)boronic acid with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at an appropriate temperature, followed by the addition of hydrochloric acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules .
Biology
Its ability to form stable complexes with these molecules makes it useful in biochemical assays .
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the design of boron-containing drugs for cancer therapy and other diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid involves its ability to form stable complexes with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it acts as a nucleophile transferring its organic group to a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (2-Formylphenyl)boronic acid
- (2-(Thiophen-2-ylmethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is unique due to the presence of the cyano and morpholinylmethyl groups. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and molecular recognition .
Properties
Molecular Formula |
C12H15BN2O3 |
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Molecular Weight |
246.07 g/mol |
IUPAC Name |
[2-cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O3/c14-8-11-2-1-10(7-12(11)13(16)17)9-15-3-5-18-6-4-15/h1-2,7,16-17H,3-6,9H2 |
InChI Key |
DQCPBUJLKUOOGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCOCC2)C#N)(O)O |
Origin of Product |
United States |
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